molecular formula C11H20N2O2 B166124 Carbamic acid,(2-methyl-3-azabicyclo[3.1.0]hex-6-yl)-,1,1-dimethylethyl ester CAS No. 134575-28-3

Carbamic acid,(2-methyl-3-azabicyclo[3.1.0]hex-6-yl)-,1,1-dimethylethyl ester

Cat. No.: B166124
CAS No.: 134575-28-3
M. Wt: 212.29 g/mol
InChI Key: HOWBTXXCVBFYGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid,(2-methyl-3-azabicyclo[310]hex-6-yl)-,1,1-dimethylethyl ester is a synthetic organic compound known for its unique bicyclic structure

Preparation Methods

The synthesis of Carbamic acid,(2-methyl-3-azabicyclo[3.1.0]hex-6-yl)-,1,1-dimethylethyl ester typically involves the reaction of a suitable azabicyclohexane derivative with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Carbamic acid,(2-methyl-3-azabicyclo[3.1.0]hex-6-yl)-,1,1-dimethylethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Carbamic acid,(2-methyl-3-azabicyclo[3.1.0]hex-6-yl)-,1,1-dimethylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Carbamic acid,(2-methyl-3-azabicyclo[3.1.0]hex-6-yl)-,1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Carbamic acid,(2-methyl-3-azabicyclo[3.1.0]hex-6-yl)-,1,1-dimethylethyl ester can be compared with other similar compounds such as:

Properties

CAS No.

134575-28-3

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate

InChI

InChI=1S/C11H20N2O2/c1-6-8-7(5-12-6)9(8)13-10(14)15-11(2,3)4/h6-9,12H,5H2,1-4H3,(H,13,14)

InChI Key

HOWBTXXCVBFYGD-UHFFFAOYSA-N

SMILES

CC1C2C(C2NC(=O)OC(C)(C)C)CN1

Canonical SMILES

CC1C2C(C2NC(=O)OC(C)(C)C)CN1

Synonyms

Carbamic acid, (2-methyl-3-azabicyclo[3.1.0]hex-6-yl)-, 1,1-dimethylethyl ester,

Origin of Product

United States

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